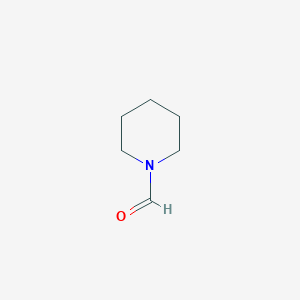









|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li].C([Li])CCC.[Br:14][C:15]1[CH:16]=[CH:17][C:18]([F:21])=[N:19][CH:20]=1.[CH:22](N1CCCCC1)=[O:23]>C1COCC1>[Br:14][C:15]1[CH:16]=[C:17]([CH:22]=[O:23])[C:18]([F:21])=[N:19][CH:20]=1 |f:0.1,^1:7|
|


|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C.[Li]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)F
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N1CCCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was then stirred at −78° C. for 90 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred vigorously for 60 sec
|
|
Duration
|
60 s
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted three times with dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
Crystallization of the crude product from cyclohexane
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1)F)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.993 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |